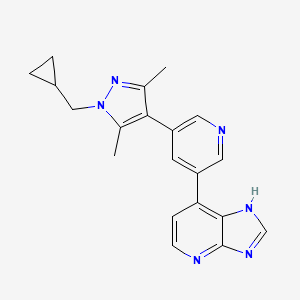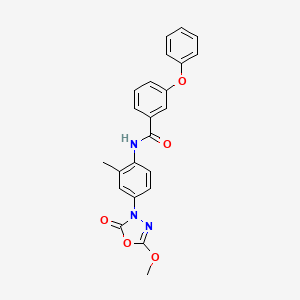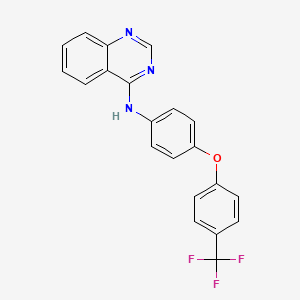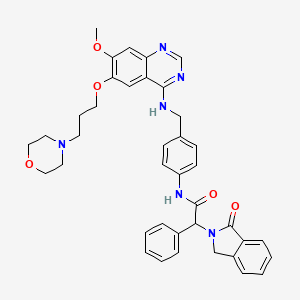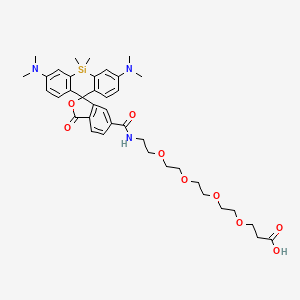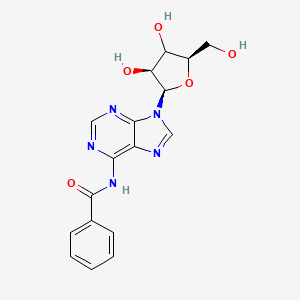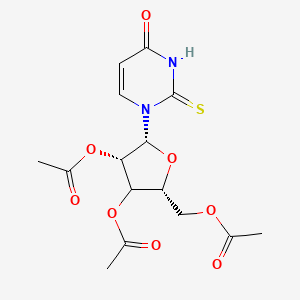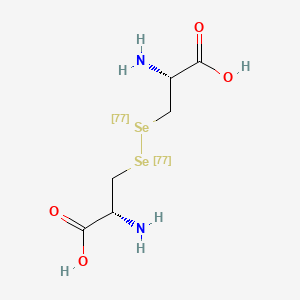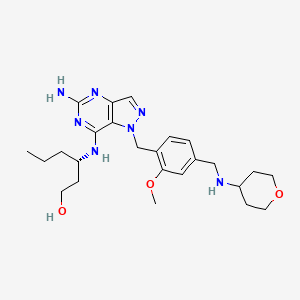
TLR7 agonist 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7 agonist 17: is a synthetic small molecule that targets Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages, where it recognizes single-stranded RNA from viruses, leading to the activation of immune responses. This compound has shown potential as an immunomodulatory agent, making it a candidate for various therapeutic applications, including antiviral and anticancer treatments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 17 involves multiple steps, including the introduction of specific functional groups and the formation of heterocyclic structures. One common synthetic route involves the use of triazole tethered imidazoquinolines. The process typically includes:
Alkylation: Introduction of alkyl groups to the imidazole moiety.
Triazole Formation: Using triazolyl click chemistry to introduce a 1,2,3-triazolyl moiety.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting reactions in large reactors with precise control over temperature and pressure.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions: TLR7 agonist 17 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of halogenating agents like thionyl chloride.
Major Products: The major products formed from these reactions include various derivatives of the imidazoquinoline structure, each with different functional groups that enhance the compound’s activity and specificity .
科学研究应用
Chemistry: TLR7 agonist 17 is used in the development of new synthetic methodologies and as a model compound for studying reaction mechanisms .
Biology: In biological research, this compound is employed to study the activation and regulation of the innate immune response. It helps in understanding how TLR7 signaling pathways influence immune cell behavior .
Medicine: this compound has shown promise in the treatment of viral infections and cancer. It is used as an adjuvant in vaccines to enhance immune responses and as a therapeutic agent in cancer immunotherapy .
Industry: In the pharmaceutical industry, this compound is utilized in the development of new drugs and therapeutic formulations. It serves as a lead compound for designing more potent and selective TLR7 agonists .
作用机制
TLR7 agonist 17 exerts its effects by binding to TLR7, which is located in the endosomes of immune cells. Upon binding, TLR7 undergoes a conformational change that triggers the MyD88-dependent signaling pathway. This leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines and type I interferons. These molecules play a crucial role in the immune response against pathogens and tumors .
相似化合物的比较
Imiquimod: Another TLR7 agonist used in the treatment of skin cancers and viral infections.
Resiquimod: A TLR7/8 agonist with applications in cancer immunotherapy and antiviral treatments.
Gardiquimod: A synthetic TLR7 agonist used in research and therapeutic applications.
Uniqueness: TLR7 agonist 17 is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent immune response compared to other TLR7 agonists .
属性
分子式 |
C25H37N7O3 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
(3S)-3-[[5-amino-1-[[2-methoxy-4-[(oxan-4-ylamino)methyl]phenyl]methyl]pyrazolo[4,3-d]pyrimidin-7-yl]amino]hexan-1-ol |
InChI |
InChI=1S/C25H37N7O3/c1-3-4-20(7-10-33)29-24-23-21(30-25(26)31-24)15-28-32(23)16-18-6-5-17(13-22(18)34-2)14-27-19-8-11-35-12-9-19/h5-6,13,15,19-20,27,33H,3-4,7-12,14,16H2,1-2H3,(H3,26,29,30,31)/t20-/m0/s1 |
InChI 键 |
PVTVUOZOPYPPBJ-FQEVSTJZSA-N |
手性 SMILES |
CCC[C@@H](CCO)NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |
规范 SMILES |
CCCC(CCO)NC1=NC(=NC2=C1N(N=C2)CC3=C(C=C(C=C3)CNC4CCOCC4)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


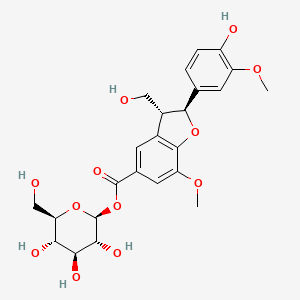
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-fluorooxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12387908.png)
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
